1,3-Diazepane-2-thione
Overview
Description
Synthesis of Tetracyclic 2,3-Dihydro-1,3-diazepines
The synthesis of 1,3-diazepine derivatives is a process that involves the acidic reduction of nitro groups that are rotationally locked and sterically hindered. This particular study focuses on the reduction of nitro groups on adjacent rings of a dicyanodibenzothiophene-5,5-dioxide. The presence of an aldehyde or ketone is crucial in this reaction, leading to the formation of triply fused 1,3-diazepine derivatives. These derivatives exhibit reversible two-electron-accepting behavior, which is significant in the context of their electronic properties. The molecular structures of these compounds have been determined through crystallography, providing a clear understanding of their formation and structure .
Synthesis of Novel Substituted Diaryl-1,4-diazepines
Another approach to synthesizing diazepine derivatives is presented in a study that describes a convenient route to new 2,3-diaryl-substituted 1,4-diazepines. This method involves the cyclization of ethanedione derivatives with 1,3-propanediamine. The required ethanedione derivatives are synthesized using a microwave-assisted oxidation process starting from ethanones. This method represents an alternative pathway to diazepine derivatives, expanding the scope of synthetic strategies for these compounds .
Molecular Structure Analysis
The molecular structure of 1,3-diazepine derivatives is a key aspect of their chemical identity. In the first study, the molecular structures were determined crystallographically, which is essential for understanding the spatial arrangement of atoms within the molecule and their electronic properties. The structure elucidation of these compounds is crucial for further applications and studies involving their chemical reactivity and potential uses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3-diazepine derivatives are characterized by the reduction of nitro groups and the cyclization of ethanedione derivatives. The reduction process is influenced by the presence of aldehydes or ketones, which facilitate the formation of the diazepine ring. Cyclization reactions, on the other hand, are a cornerstone of the second study, showcasing an alternative synthetic route. These reactions are fundamental to the formation of the diazepine core and dictate the final properties of the synthesized molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diazepine derivatives are directly related to their molecular structure and the nature of their synthesis. The reversible two-electron-accepting behavior mentioned in the first study indicates a potential for these compounds in electronic applications. The synthesis methods described in both studies are likely to influence the physical properties such as solubility, melting point, and stability of the resulting compounds. Understanding these properties is essential for the practical application of these molecules in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Synthesis and Crystal Structures
1,3-Diazepane-2-thione (Diap) has been utilized in the synthesis and structural characterization of various complexes. For instance, Diap has been used in the formation of neutral monomeric tetrahedral complexes with metals like Zinc and Cadmium. These complexes exhibit interesting characteristics such as phase transitions and unique coordination configurations, making them subjects of study in crystallography and spectroscopy (Beheshti et al., 2007).
Chemical Reactions and Interactions
1,3-Diazepane-2-thione's reactions with various chemicals have been extensively studied. Research has delved into its interactions with α-halocarboxylic acids and their esters, exploring the formation of different derivatives and understanding the reaction mechanisms. These studies contribute to a deeper understanding of the chemical behavior and potential applications of 1,3-Diazepane-2-thione in various synthetic processes (Kushakova et al., 2006).
Molecular Building Block in RNA-directed Ligand Libraries
The compound has been recognized for its potential as a molecular building block in the construction of RNA-directed ligand libraries. Its ability to combine characteristics of RNA-binding natural products with the flexibility for extensive control over chemical space makes it a valuable asset in the field of molecular biology and drug design (Dutta et al., 2010).
Application in Multicomponent Reactions
Researchers have explored the use of 1,3-Diazepane-2-thione in multicomponent reactions, such as the stereoselective synthesis of 1,4-diazepane derivatives. These studies highlight its utility in creating complex molecular structures in an efficient and user-friendly manner, opening doors to its application in synthetic organic chemistry (Sotoca et al., 2009).
properties
IUPAC Name |
1,3-diazepane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLVKBAMJHNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=S)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205609 | |
Record name | 1,3-Diazepin-2-thione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazepane-2-thione | |
CAS RN |
5700-04-9 | |
Record name | Hexahydro-2H-1,3-diazepine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5700-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazepin-2-thione, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diazepin-2-thione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diazepane-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.